Dodecylmalonic acid
Overview
Description
Dodecylmalonic acid is a long-chain dicarboxylic acid with the chemical formula C₁₅H₂₈O₄. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a dodecyl group.
Mechanism of Action
- Osteoclasts are responsible for bone resorption, and their activity can lead to conditions like osteoporosis, hypercalcemia of malignancy, and bone metastases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylmalonic acid can be synthesized through the malonic ester synthesis method. This involves the deprotonation of diethyl malonate with a weak base, followed by alkylation with a dodecyl halide. The reaction conditions typically include:
Deprotonation: Using a base such as sodium ethoxide.
Alkylation: Reacting the enolate with dodecyl bromide.
Hydrolysis: Hydrolyzing the ester groups with aqueous acid.
Decarboxylation: Heating to induce decarboxylation, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dodecylmalonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The dodecyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to other carboxylic derivatives.
Esterification: Reacting with alcohols to form esters.
Common Reagents and Conditions
Substitution: Alkyl halides, bases.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Esterification: Alcohols and acid catalysts.
Major Products
Substitution: Various substituted dodecylmalonic acids.
Oxidation: Dodecyloxalic acid.
Reduction: Dodecylmalonic alcohol.
Esterification: Dodecylmalonic esters.
Scientific Research Applications
Dodecylmalonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biomolecules and as a template in biomineralization processes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: The parent compound with two carboxylic acid groups.
Methylmalonic Acid: A derivative with a methyl group.
Ethylmalonic Acid: A derivative with an ethyl group.
Phenylmalonic Acid: A derivative with a phenyl group.
Uniqueness
Dodecylmalonic acid is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the synthesis of surfactants and in drug delivery systems .
Properties
IUPAC Name |
2-dodecylpropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(16)17)15(18)19/h13H,2-12H2,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUDZAJRBFRQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195916 | |
Record name | Dodecylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-74-8 | |
Record name | Dodecylmalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecylmalonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DODECYLMALONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83IFF5YO3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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